molecular formula C13H11N3O5 B3819700 2-[(2,4-dinitrophenyl)amino]-5-methylphenol

2-[(2,4-dinitrophenyl)amino]-5-methylphenol

Cat. No.: B3819700
M. Wt: 289.24 g/mol
InChI Key: PZDJBUZANYLQOM-UHFFFAOYSA-N
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Description

2-[(2,4-dinitrophenyl)amino]-5-methylphenol is an organic compound with significant applications in scientific research and industry. This compound features a nitro group and an amino group attached to a benzene ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the nitration of phenol followed by the introduction of the amino group. The reaction conditions typically require strong acids and controlled temperatures to ensure the proper formation of the nitro and amino groups.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls. The process involves the continuous monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dinitrophenyl)amino]-5-methylphenol undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can convert the nitro groups to amino groups.

  • Substitution: : Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Substitution reactions typically use halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

  • Oxidation Products: : Various quinones and carboxylic acids.

  • Reduction Products: : Amines and hydrazines.

  • Substitution Products: : Halogenated derivatives of the benzene ring.

Scientific Research Applications

2-[(2,4-dinitrophenyl)amino]-5-methylphenol is widely used in scientific research due to its unique chemical properties. It serves as a reagent in organic synthesis, a probe in biochemical assays, and a precursor in the development of pharmaceuticals. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism of action depends on the context in which the compound is used, but it generally involves the modulation of cellular signaling pathways.

Comparison with Similar Compounds

2-[(2,4-dinitrophenyl)amino]-5-methylphenol is compared to other similar compounds, such as 2,4-dinitrophenol and 2,4-dinitroaniline. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity.

List of Similar Compounds

  • 2,4-Dinitrophenol

  • 2,4-Dinitroaniline

  • 2,4-Dinitrophenylhydrazine

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,4-dinitroanilino)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-2-4-11(13(17)6-8)14-10-5-3-9(15(18)19)7-12(10)16(20)21/h2-7,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDJBUZANYLQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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